molecular formula C17H30N2O2 B161583 (S,S)-(-)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) CAS No. 131833-93-7

(S,S)-(-)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline)

Cat. No.: B161583
CAS No.: 131833-93-7
M. Wt: 294.4 g/mol
InChI Key: DPMGLJUMNRDNMX-VXGBXAGGSA-N
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Description

(S,S)-(-)-2,2’-Isopropylidenebis(4-tert-butyl-2-oxazoline) is a chiral nitrogen ligand widely used in enantioselective synthesis. This compound is known for its ability to form bidentate coordination complexes due to the strong affinity of the oxazoline nitrogen for various metals. It is often utilized in asymmetric catalysis, making it a valuable tool in the field of organic chemistry.

Scientific Research Applications

(S,S)-(-)-2,2’-Isopropylidenebis(4-tert-butyl-2-oxazoline) has a wide range of scientific research applications, including:

    Chemistry: Used as a chiral ligand in asymmetric catalysis for the synthesis of enantiomerically pure compounds.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a catalyst in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Safety and Hazards

This compound is considered to be irritating to eyes, respiratory system, and skin . It should be stored in a darkened bottle under nitrogen to prevent degradation .

Future Directions

The use of “(S,S)-(-)-2,2’-Isopropylidenebis(4-tert-butyl-2-oxazoline)” and similar compounds in enantioselective catalysis is a topic of ongoing research . Future work will likely focus on developing more practical and general synthetic methodologies, as well as realizing chemoselective, site-selective, and enantioselective intermolecular NT .

Biochemical Analysis

Biochemical Properties

(S,S)-(-)-2,2’-Isopropylidenebis(4-tert-butyl-2-oxazoline) plays a significant role in biochemical reactions, particularly in the formation of bidentate coordination complexes. The oxazoline nitrogen atoms in the compound have a strong affinity for metal ions, allowing it to form stable complexes with metals such as palladium, copper, and nickel . These metal complexes are often used as catalysts in enantioselective reactions, where the chirality of the ligand helps to induce asymmetry in the product.

Cellular Effects

The effects of (S,S)-(-)-2,2’-Isopropylidenebis(4-tert-butyl-2-oxazoline) on cellular processes are primarily related to its role as a ligand in metal-catalyzed reactions. In cells, the metal complexes formed with this compound can influence various biochemical pathways, including those involved in cell signaling and gene expression. For example, the compound can modulate the activity of metal-dependent enzymes, thereby affecting cellular metabolism and other critical functions .

Molecular Mechanism

At the molecular level, (S,S)-(-)-2,2’-Isopropylidenebis(4-tert-butyl-2-oxazoline) exerts its effects through the formation of coordination complexes with metal ions. These complexes can act as catalysts in various biochemical reactions, facilitating the conversion of substrates into products with high enantioselectivity. The binding interactions between the oxazoline nitrogen atoms and the metal ions are crucial for the stability and activity of these complexes .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and activity of (S,S)-(-)-2,2’-Isopropylidenebis(4-tert-butyl-2-oxazoline) can change over time. The compound is generally stable under standard storage conditions, but its activity can be affected by factors such as temperature, pH, and the presence of other chemicals. Long-term studies have shown that the compound can maintain its catalytic activity for extended periods, although some degradation may occur under harsh conditions .

Dosage Effects in Animal Models

The effects of (S,S)-(-)-2,2’-Isopropylidenebis(4-tert-butyl-2-oxazoline) in animal models vary with dosage. At low doses, the compound is generally well-tolerated and can effectively catalyze biochemical reactions without causing significant adverse effects. At higher doses, the compound may exhibit toxicity, potentially affecting liver and kidney function. It is essential to determine the optimal dosage to balance efficacy and safety in experimental settings .

Metabolic Pathways

(S,S)-(-)-2,2’-Isopropylidenebis(4-tert-butyl-2-oxazoline) is involved in various metabolic pathways, primarily through its role as a ligand in metal-catalyzed reactions. The compound can interact with enzymes and cofactors involved in these pathways, influencing metabolic flux and the levels of specific metabolites. For example, the compound can enhance the activity of metal-dependent enzymes, leading to increased production of certain metabolites .

Transport and Distribution

Within cells and tissues, (S,S)-(-)-2,2’-Isopropylidenebis(4-tert-butyl-2-oxazoline) is transported and distributed through interactions with transporters and binding proteins. These interactions help to localize the compound to specific cellular compartments where it can exert its catalytic effects. The compound’s distribution can also be influenced by factors such as its solubility and affinity for different biomolecules .

Subcellular Localization

The subcellular localization of (S,S)-(-)-2,2’-Isopropylidenebis(4-tert-butyl-2-oxazoline) is determined by its interactions with targeting signals and post-translational modifications. These interactions can direct the compound to specific organelles, such as the mitochondria or endoplasmic reticulum, where it can participate in localized biochemical reactions. The compound’s activity and function can be significantly influenced by its subcellular localization .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,S)-(-)-2,2’-Isopropylidenebis(4-tert-butyl-2-oxazoline) typically involves the reaction of tert-butylamine with glyoxal in the presence of a base, followed by cyclization to form the oxazoline ring. The reaction conditions often include the use of solvents such as methanol or ethanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

On an industrial scale, the production of (S,S)-(-)-2,2’-Isopropylidenebis(4-tert-butyl-2-oxazoline) involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

(S,S)-(-)-2,2’-Isopropylidenebis(4-tert-butyl-2-oxazoline) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoline derivatives with additional functional groups, while reduction can lead to the formation of amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S,S)-(-)-2,2’-Isopropylidenebis(4-tert-butyl-2-oxazoline) is unique due to its specific chiral configuration and the presence of the isopropylidene bridge, which provides distinct steric and electronic properties. These characteristics make it particularly effective in certain enantioselective catalytic processes, offering advantages over other similar compounds.

Properties

IUPAC Name

(4S)-4-tert-butyl-2-[2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O2/c1-15(2,3)11-9-20-13(18-11)17(7,8)14-19-12(10-21-14)16(4,5)6/h11-12H,9-10H2,1-8H3/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPMGLJUMNRDNMX-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COC(=N1)C(C)(C)C2=NC(CO2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1COC(=N1)C(C)(C)C2=N[C@H](CO2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131833-93-7
Record name 2,2-Bis[2-[4(S)-tert-butyl-1,3-oxazolinyl]]propane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131833-93-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name t-Bu-box, (S,S)-
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Record name (S,S)-(-)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline)
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Record name T-BU-BOX, (S,S)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S,S)-(-)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline)
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(S,S)-(-)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline)
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Customer
Q & A

Q1: How does (S,S)-(-)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) influence the stereochemistry of the copolymerization reaction?

A: (S,S)-(-)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) acts as a chiral ligand in the anionic copolymerization of ethylphenylketene and benzaldehyde. [] While the initiator (butyllithium or diethylzinc) facilitates the polymerization, the ligand coordinates to the active metal center, creating a chiral environment. This chiral environment then influences the approach of the monomers (ethylphenylketene and benzaldehyde) during the chain propagation step. This interaction favors a specific orientation of the monomers, leading to a high diastereoselectivity in the resulting polyester, with a preference for the erythro-configuration (4:96 erythro:threo). []

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